molecular formula C10H10N6 B1443785 7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1379811-33-2

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B1443785
M. Wt: 214.23 g/mol
InChI Key: FQJGXCWOQJMSOP-UHFFFAOYSA-N
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Description

“7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile” is a synthetic compound with the CAS Number: 1379811-33-2 . It has a molecular weight of 214.23 . The IUPAC name for this compound is 7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N6/c11-4-7-5-13-10-14-9 (6-2-1-3-6)15-16 (10)8 (7)12/h5-6H,1-3,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis Techniques and Methodologies

  • On-Water Synthesis : The compound has been synthesized using an on-water method, offering environmental benefits due to the use of water as a solvent, short reaction times, and broad substrate scope (Gol, Khatri, & Barot, 2019).
  • Microwave-Assisted Synthesis : A microwave-assisted method has been used for efficient synthesis, showcasing a green approach with high yield (Divate & Dhongade-Desai, 2014).
  • One-Pot Synthesis : The compound has been effectively synthesized using a one-pot reaction, highlighting operational simplicity and high selectivity (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).

Catalytic and Synthetic Applications

  • Ecofriendly Tandem Synthesis : Developed methods involve environmentally benign synthesis with efficient yields, utilizing microwaves or ultrasonic waves (Dandia, Sarawgi, Arya, & Khaturia, 2007).
  • Boric Acid Catalysis : Boric acid in aqueous micellar medium has been used as an effective and recyclable catalytic system for the synthesis of the compound, indicating a green and efficient protocol (Singh, Fatma, Ankit, Singh, & Singh, 2014).

Potential Biomedical Applications

  • Anticonvulsant Potential : One derivative of the compound shows promise as an anticonvulsant agent, suggesting potential in medicinal chemistry (Divate & Dhongade-Desai, 2014).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS provides information about the potential hazards of the compound and how to work safely with the chemical product.

properties

IUPAC Name

7-amino-2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c11-4-7-5-13-10-14-9(6-2-1-3-6)15-16(10)8(7)12/h5-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJGXCWOQJMSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C(=C(C=NC3=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601154270
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

CAS RN

1379811-33-2
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 7-amino-2-cyclobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601154270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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